Cas no 826-86-8 (2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one)

2-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is a sulfur-containing heterocyclic compound featuring a fused benzothiopyranone scaffold. Its structure combines a thiopyran ring with a ketone functionality at the 4-position, offering reactivity useful in organic synthesis and medicinal chemistry applications. The methyl substitution at the 2-position enhances stability while maintaining versatility for further derivatization. This compound serves as a valuable intermediate in the development of pharmacologically active molecules, particularly those targeting sulfur-dependent biological pathways. Its rigid bicyclic framework contributes to conformational constraint, making it advantageous for structure-activity relationship studies. The compound's synthetic accessibility and functional group compatibility further underscore its utility in heterocyclic chemistry research.
2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one structure
826-86-8 structure
Product Name:2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
CAS No:826-86-8
MF:C10H10OS
MW:178.250801563263
CID:687262
PubChem ID:586044
Update Time:2025-06-07

2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one Chemical and Physical Properties

Names and Identifiers

    • 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-
    • 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one
    • 2-methyl-2,3-dihydrothiochromen-4-one
    • 2-Methyl-4-thiochromanone
    • CS-0260523
    • 3,4-dihydro-3-methyl-4-thia-1(2h)naphthalenone
    • Z431537760
    • DTXSID90342941
    • Thiochroman-4-one, 2-methyl-
    • 826-86-8
    • AKOS009568952
    • 2-Methyl-2,3-dihydro-4H-thiochromen-4-one #
    • SCHEMBL68859
    • 2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
    • 2-methylthiochroman-4-one
    • EN300-75377
    • Inchi: 1S/C10H10OS/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3
    • InChI Key: YSYYFHVHCXBCCS-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(CC1C)=O

Computed Properties

  • Exact Mass: 178.04523611g/mol
  • Monoisotopic Mass: 178.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.4Ų

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Additional information on 2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Professional Introduction to 2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one (CAS No. 826-86-8)

2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 826-86-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiopyran class, a structural motif known for its broad spectrum of biological activities. The benzothiopyran scaffold is particularly valued for its ability to interact with various biological targets, making it a privileged structure in drug discovery initiatives.

The chemical structure of 2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one features a fused ring system consisting of a benzene ring, a thiophene ring, and a pyranone moiety. The presence of the methyl group at the 2-position and the ketone functionality at the 4-position contributes to its unique electronic and steric properties. These structural characteristics are pivotal in determining its reactivity and biological efficacy. The compound’s solubility profile and metabolic stability further enhance its potential as a pharmacophore in the development of novel therapeutic agents.

In recent years, 2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one has been extensively studied for its pharmacological properties. Research has demonstrated that this compound exhibits promising activities in several disease models. Notably, studies have highlighted its potential in modulating inflammatory pathways and antioxidant mechanisms. The benzothiopyran core is known to interact with enzymes and receptors involved in cellular signaling, which makes it an attractive candidate for developing drugs targeting chronic inflammatory diseases such as rheumatoid arthritis and neuroinflammation.

One of the most compelling aspects of 2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one is its ability to act as a scaffold for structure-based drug design. Computational modeling and high-throughput screening have been employed to identify derivatives of this compound that exhibit enhanced binding affinity and selectivity towards specific biological targets. For instance, modifications at the 3-position of the thiophene ring have been shown to improve interactions with certain protein kinases, which are critical in cancer biology.

The synthesis of 2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one involves multi-step organic transformations that highlight the versatility of heterocyclic chemistry. Common synthetic routes include cyclization reactions followed by functional group manipulations to introduce the desired substituents. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its use in preclinical and clinical studies.

Preclinical research on 2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one has revealed intriguing pharmacokinetic properties. Studies indicate that this compound exhibits moderate oral bioavailability and favorable distribution patterns within vivo systems. Additionally, preliminary toxicology assessments have shown that it demonstrates low toxicity at therapeutic doses, suggesting its potential for safe clinical application. These findings are crucial for advancing towards human trials and evaluating its therapeutic efficacy in target patient populations.

The growing interest in benzothiopyran derivatives as drug candidates is reflected in the increasing number of patents and publications focusing on this chemical class. Researchers are exploring various modifications to optimize the pharmacological profile of these compounds. For example, incorporating fluorine atoms or other halogenated groups has been reported to enhance metabolic stability and binding affinity. Such structural optimizations are essential for developing drugs with improved pharmacokinetic properties.

In conclusion, 2-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one (CAS No. 826-86-8) represents a promising scaffold in pharmaceutical research due to its unique structural features and demonstrated biological activities. Its potential applications in modulating inflammatory pathways and interacting with key biological targets make it a valuable compound for further exploration in drug discovery programs. As research continues to uncover new derivatives and applications, this benzothiopyran derivative is poised to play a significant role in the development of next-generation therapeutic agents.

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